molecular formula C6H2Cl3FO2S B12053362 2,4,6-Trichlorobenzenesulfonylfluoride

2,4,6-Trichlorobenzenesulfonylfluoride

Cat. No.: B12053362
M. Wt: 263.5 g/mol
InChI Key: YIYMNRBLYKOKQM-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a sulfonyl fluoride derivative of trichlorobenzene and is known for its reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorobenzenesulfonyl fluoride can be synthesized through the sulfonylation of 2,4,6-trichlorobenzene with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2,4,6-trichlorobenzenesulfonyl fluoride involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .

Scientific Research Applications

2,4,6-Trichlorobenzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trichlorobenzenesulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and a nucleophilic site on the target molecule. This reaction typically proceeds through a nucleophilic attack on the sulfur atom, followed by the displacement of the fluoride ion. The resulting sulfonylated product can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzenesulfonyl fluoride
  • 4-Chlorobenzenesulfonyl fluoride
  • 2,5-Difluorobenzenesulfonyl fluoride

Uniqueness

2,4,6-Trichlorobenzenesulfonyl fluoride is unique due to its three chlorine substituents, which enhance its reactivity and make it a versatile reagent in various chemical processes. Compared to other sulfonyl fluorides, it offers distinct advantages in terms of selectivity and efficiency in sulfonylation reactions .

Properties

Molecular Formula

C6H2Cl3FO2S

Molecular Weight

263.5 g/mol

IUPAC Name

2,4,6-trichlorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H

InChI Key

YIYMNRBLYKOKQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)F)Cl)Cl

Origin of Product

United States

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